molecular formula C5H5N3O4 B12856200 1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid

1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B12856200
M. Wt: 171.11 g/mol
InChI Key: QYFYQZYXEQEGQP-UHFFFAOYSA-N
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Description

1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with amino and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrroles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents and nucleophiles under controlled temperatures.

Major Products Formed: The major products formed from these reactions include various substituted pyrroles, amino derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
  • 4-Nitro-1H-pyrrole-2-carboxylic acid
  • 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Comparison: 1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both amino and nitro groups on the pyrrole ring

Properties

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

1-amino-4-nitropyrrole-2-carboxylic acid

InChI

InChI=1S/C5H5N3O4/c6-7-2-3(8(11)12)1-4(7)5(9)10/h1-2H,6H2,(H,9,10)

InChI Key

QYFYQZYXEQEGQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=C1[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

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